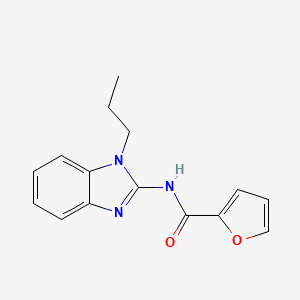
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, also known as ETMF, is a chemical compound that has been found to have potential applications in scientific research. ETMF is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide may also act by modulating the activity of ion channels in the nervous system, which are involved in the transmission of pain and other sensory signals.
Biochemical and Physiological Effects:
Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has a range of biochemical and physiological effects. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has also been found to have anticonvulsant activity, reducing the severity and frequency of seizures in animal models of epilepsy. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has been found to have antioxidant activity, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has also been found to have low toxicity, making it a safe candidate for use in animal studies. However, one limitation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide. One area of interest is the development of new drugs based on the structure of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the mechanisms of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, which may lead to the discovery of new targets for drug development. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, which may help to optimize its use in clinical settings.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide can be synthesized using various methods, including the reaction of 2-methyl-3-furoic acid with thiosemicarbazide, followed by cyclization using acetic anhydride. Another method involves the reaction of 2-methyl-3-furoic acid hydrazide with carbon disulfide and sodium hydroxide, followed by reaction with ethyl iodide. These methods have been used to produce N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide in high yields and purity.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has also been found to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-8-12-13-10(16-8)11-9(14)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHRRIOJCZNMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)

![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)





![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)


![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)